molecular formula C24H19N3O3 B307649 2-[2-(1-acetyl-3-phenyl-1H-pyrazol-4-yl)vinyl]-8-quinolinyl acetate

2-[2-(1-acetyl-3-phenyl-1H-pyrazol-4-yl)vinyl]-8-quinolinyl acetate

Cat. No. B307649
M. Wt: 397.4 g/mol
InChI Key: WUSGTEYLHYLBEJ-WYMLVPIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(1-acetyl-3-phenyl-1H-pyrazol-4-yl)vinyl]-8-quinolinyl acetate is a chemical compound that belongs to the class of pyrazole-based molecules. It has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.

Scientific Research Applications

2-[2-(1-acetyl-3-phenyl-1H-pyrazol-4-yl)vinyl]-8-quinolinyl acetate has been studied for its potential applications in various scientific research fields, including biochemistry, pharmacology, and medicinal chemistry. It has been shown to exhibit potent antioxidant, anti-inflammatory, and anticancer properties, making it a promising candidate for the development of novel therapeutics.

Mechanism of Action

The mechanism of action of 2-[2-(1-acetyl-3-phenyl-1H-pyrazol-4-yl)vinyl]-8-quinolinyl acetate is not fully understood, but it is believed to involve the modulation of various signaling pathways and cellular processes. It has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 and lipoxygenase, which are involved in the production of inflammatory mediators. It also exhibits potent antioxidant activity by scavenging reactive oxygen species and protecting cells from oxidative damage.
Biochemical and Physiological Effects:
2-[2-(1-acetyl-3-phenyl-1H-pyrazol-4-yl)vinyl]-8-quinolinyl acetate has been shown to exhibit a range of biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. It also exhibits anti-inflammatory effects by reducing the production of cytokines and chemokines. Additionally, it has been shown to protect cells from oxidative damage and enhance cellular antioxidant defenses.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[2-(1-acetyl-3-phenyl-1H-pyrazol-4-yl)vinyl]-8-quinolinyl acetate in lab experiments is its potent antioxidant and anti-inflammatory properties, which make it a useful tool for studying various cellular processes and disease states. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for the study of 2-[2-(1-acetyl-3-phenyl-1H-pyrazol-4-yl)vinyl]-8-quinolinyl acetate. One area of research could focus on the development of novel analogs with improved pharmacological properties and reduced toxicity. Another potential direction could involve the investigation of the compound's effects on various disease states, such as neurodegenerative diseases and cardiovascular disease. Additionally, the compound's potential as a therapeutic agent for cancer and other diseases could be further explored.

Synthesis Methods

The synthesis of 2-[2-(1-acetyl-3-phenyl-1H-pyrazol-4-yl)vinyl]-8-quinolinyl acetate involves the reaction of 1-acetyl-3-phenyl-1H-pyrazole-4-carbaldehyde with 8-hydroxyquinoline in the presence of acetic acid and a suitable solvent. The reaction is typically carried out under reflux conditions for several hours, and the resulting product is purified by column chromatography or recrystallization.

properties

Product Name

2-[2-(1-acetyl-3-phenyl-1H-pyrazol-4-yl)vinyl]-8-quinolinyl acetate

Molecular Formula

C24H19N3O3

Molecular Weight

397.4 g/mol

IUPAC Name

[2-[(E)-2-(1-acetyl-3-phenylpyrazol-4-yl)ethenyl]quinolin-8-yl] acetate

InChI

InChI=1S/C24H19N3O3/c1-16(28)27-15-20(23(26-27)18-7-4-3-5-8-18)12-14-21-13-11-19-9-6-10-22(24(19)25-21)30-17(2)29/h3-15H,1-2H3/b14-12+

InChI Key

WUSGTEYLHYLBEJ-WYMLVPIESA-N

Isomeric SMILES

CC(=O)N1C=C(C(=N1)C2=CC=CC=C2)/C=C/C3=NC4=C(C=CC=C4OC(=O)C)C=C3

SMILES

CC(=O)N1C=C(C(=N1)C2=CC=CC=C2)C=CC3=NC4=C(C=CC=C4OC(=O)C)C=C3

Canonical SMILES

CC(=O)N1C=C(C(=N1)C2=CC=CC=C2)C=CC3=NC4=C(C=CC=C4OC(=O)C)C=C3

Origin of Product

United States

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